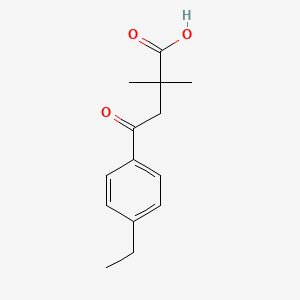

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid

Description

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid is a substituted oxobutyric acid derivative characterized by a 4-ethylphenyl group at the 4-position and two methyl groups at the 2-position of the butyric acid backbone. For instance, compounds like 4-(4-cyclohexyl-3-chlorophenyl)-4-oxobutyric acid (Esfar) have been utilized in pharmaceuticals, indicating that substituents on the phenyl ring and butyric acid chain significantly influence biological activity .

Properties

IUPAC Name |

4-(4-ethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-10-5-7-11(8-6-10)12(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPAMADRFYJDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249486 | |

| Record name | 4-Ethyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-33-7 | |

| Record name | 4-Ethyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and 2,2-dimethylacetoacetic acid.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Oxidation: The intermediate compound is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

Catalytic Oxidation: Using catalysts to enhance the oxidation step.

Solvent Extraction: Employing solvents to extract and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex molecules.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid involves its interaction with various molecular targets. The compound can act as a precursor in biochemical pathways, leading to the formation of active metabolites. The ketone and carboxylic acid groups play a crucial role in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Steric Hindrance: The 2,2-dimethyl groups on the butyric acid chain may reduce enzymatic degradation, improving metabolic stability compared to non-methylated analogs like Fenbufen .

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in Esfar) or bulky substituents (e.g., cyclohexyl) can alter reactivity and binding affinity .

Pharmacological Implications

While direct data for the target compound are lacking, analogs with para-substituted phenyl groups exhibit diverse bioactivities:

- Fenbufen: A non-steroidal anti-inflammatory drug (NSAID) with a biphenyl moiety, demonstrating the importance of aromatic bulk in cyclooxygenase inhibition .

- IM-3 and IM-7 : Imidazolidin-2,4-dione derivatives with 4-ethylphenyl groups showed central nervous system (CNS) modulation and cardiovascular effects in rats, suggesting that ethylphenyl substituents may influence neuropharmacological pathways .

Biological Activity

2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. The unique structure of this compound, characterized by a butyric acid backbone with two methyl groups and a para-substituted ethylphenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid can be represented as follows:

The biological activity of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid is primarily attributed to its interaction with various biological targets. The presence of functional groups such as ketones and carboxylic acids allows the compound to engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors. This interaction can modulate several biological pathways, leading to potential therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which could be beneficial for treating inflammatory diseases.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with pain and inflammation.

Anti-inflammatory Properties

Research indicates that 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid exhibits significant anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis and other inflammatory disorders.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have yielded promising results. It has been observed to induce apoptosis in various cancer cell lines, indicating its potential as a chemotherapeutic agent . Further studies are necessary to elucidate the specific pathways through which it exerts these effects.

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of 2,2-Dimethyl-4-(4-ethylphenyl)-4-oxobutyric acid in a rat model of arthritis.

- Findings : The compound significantly reduced joint swelling and serum levels of inflammatory markers compared to control groups.

- : This supports its potential as a therapeutic agent for inflammatory diseases.

-

Anticancer Activity Study :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Findings : The compound demonstrated dose-dependent cytotoxicity, leading to increased apoptosis rates.

- : Suggests further exploration for use in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid | C15H18O3 | Anti-inflammatory |

| 2,2-Dimethyl-4-(4-fluorophenyl)-4-oxobutyric acid | C14H17F1O3 | Anticancer |

| 2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid | C15H20O3 | Antinociceptive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.